benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)
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Overview
Description
2-[(E)-({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its multiple aromatic rings and chlorinated functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE typically involves a multi-step process:
Formation of the Benzoyloxy Intermediate: The initial step involves the esterification of 4-chlorobenzoic acid with an appropriate alcohol to form the benzoyloxy intermediate.
Aldol Condensation: The benzoyloxy intermediate undergoes an aldol condensation with 2-(4-chlorobenzoyloxy)benzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing industrial reactors to carry out the esterification process efficiently.
Continuous Flow Aldol Condensation: Implementing continuous flow reactors to enhance the yield and reduce reaction time.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as methoxy, hydroxyl, or amino groups.
Scientific Research Applications
2-[(E)-({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE involves:
Interaction with DNA: The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Inhibition of Enzymes: It may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-({4-[(E)-{[2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-METHOXYBENZOATE
- 2-[(E)-({4-[(E)-{[2-(4-FLUOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-FLUOROBENZOATE
Uniqueness
- Chlorinated Functional Groups : The presence of chlorinated functional groups in 2-[(E)-({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]PHENYL 4-CHLOROBENZOATE enhances its reactivity and potential applications in medicinal chemistry.
- Electronic Properties : The compound’s unique electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors.
Properties
Molecular Formula |
C34H22Cl2N2O4 |
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Molecular Weight |
593.5 g/mol |
IUPAC Name |
[2-[[4-[[2-(4-chlorobenzoyl)oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C34H22Cl2N2O4/c35-27-13-9-23(10-14-27)33(39)41-31-7-3-1-5-25(31)21-37-29-17-19-30(20-18-29)38-22-26-6-2-4-8-32(26)42-34(40)24-11-15-28(36)16-12-24/h1-22H |
InChI Key |
JSISFFGTCBTORO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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